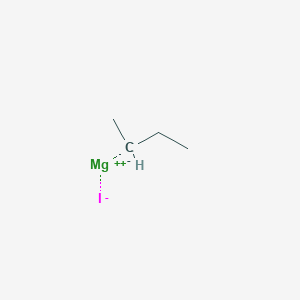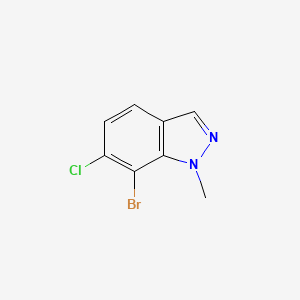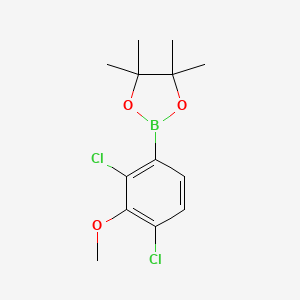
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1689538-76-8 . Its IUPAC name is 2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 302.99 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are utilized in a radical approach for catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.99 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester has a variety of applications in scientific research. It can be used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other chemicals. It is also used in the synthesis of various polymers, such as polyurethanes and polycarbonates. Additionally, this compound is used in the synthesis of various biocatalysts, such as enzymes and antibodies.
Mecanismo De Acción
Target of Action
The primary target of 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation methods can impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is usually bench stable , which means it can withstand typical laboratory conditions. Care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis at physiological ph . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester in laboratory experiments is its versatility. It is a relatively inexpensive reagent, and it can be used in a variety of reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, Stille coupling, and Heck reaction. Additionally, this compound is relatively easy to handle and store, and it has a relatively low toxicity.
The main limitation of using this compound in laboratory experiments is its relatively low reactivity. It is not as reactive as other reagents, and it can take longer to complete certain reactions. Additionally, this compound is not as soluble in water as other reagents, which can limit its use in certain reactions.
Direcciones Futuras
There are a variety of potential future directions for the use of 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester. One potential direction is the use of this compound in the synthesis of new and improved pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of new and improved biocatalysts, such as enzymes and antibodies. Furthermore, this compound could be used in the synthesis of new and improved polymers, such as polyurethanes and polycarbonates. Finally, this compound could be used in the synthesis of new and improved organic compounds, such as dyes and pigments.
Métodos De Síntesis
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is typically synthesized through a reaction between 2,4-dichloro-3-methoxyphenol and pinacol boronate ester. This reaction is performed in a solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). The reaction is usually carried out at room temperature, although higher temperatures can be used to speed up the reaction. The reaction is usually complete after 1-2 hours, and the product can be isolated by filtration or extraction.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSJQYMQGNOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)

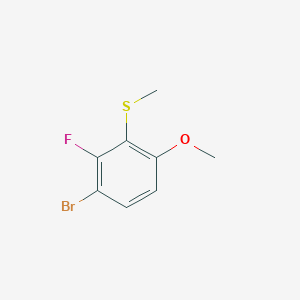

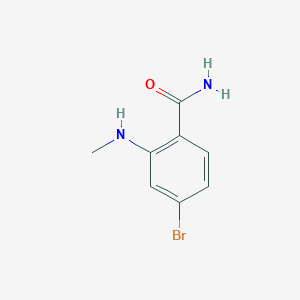
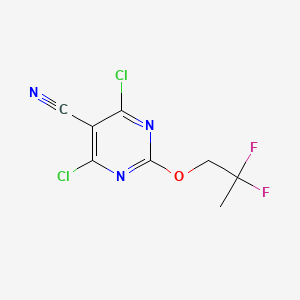
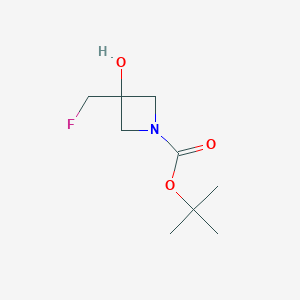
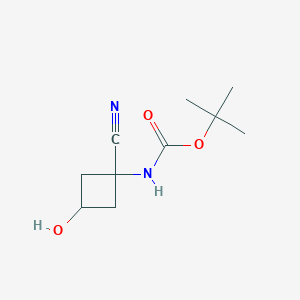
![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)
